(4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC20017903
Molecular Formula: C27H22N2O6
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N2O6 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C27H22N2O6/c1-16-8-13-21(34-16)25(30)23-24(29(27(32)26(23)31)22-14-17(2)35-28-22)19-9-11-20(12-10-19)33-15-18-6-4-3-5-7-18/h3-14,24,31H,15H2,1-2H3 |
| Standard InChI Key | SRIIENURHIPDFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=NOC(=C5)C)O |
Introduction
Chemical Architecture and Physicochemical Properties
Core Structural Features
The molecule’s central pyrrolidine-2,3-dione scaffold is a five-membered saturated ring containing two ketone groups at positions 2 and 3. This scaffold is notable for its non-planar conformation, which enhances three-dimensional pharmacophore exploration . Pseudorotation of the pyrrolidine ring allows dynamic spatial adjustments, enabling optimal binding to enantioselective protein targets .
Substituent Analysis
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5-[4-(Benzyloxy)phenyl]: The benzyloxy group introduces aromaticity and lipophilicity, potentially enhancing blood-brain barrier permeability.
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4-[Hydroxy(5-methylfuran-2-yl)methylidene]: The hydroxyfuran moiety contributes to hydrogen bonding and antioxidant activity, as furan derivatives are known free radical scavengers .
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1-(5-Methyl-1,2-oxazol-3-yl): The oxazole ring, a heterocycle with nitrogen and oxygen atoms, may participate in dipole interactions and improve metabolic stability .
Stereochemical Considerations
The (4E) configuration indicates a specific spatial arrangement of the hydroxyfuran substituent. Computational studies on analogous pyrrolidine derivatives suggest that stereochemistry critically influences binding affinity. For example, cis-3,4-diphenylpyrrolidine analogs exhibit enhanced receptor selectivity due to optimal phenyl ring stacking .
Synthetic Strategies and Optimization
Ring Construction Approaches
Pyrrolidine-2,3-dione derivatives are typically synthesized via cyclization of acyclic precursors or functionalization of preformed rings . For this compound, a plausible route involves:
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Mannich Reaction: Condensation of a β-ketoester with formaldehyde and an amine to form the pyrrolidine ring.
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Suzuki Coupling: Introduction of the 4-(benzyloxy)phenyl group via palladium-catalyzed cross-coupling.
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Knoevenagel Condensation: Formation of the hydroxyfuran methylidene group using a furan aldehyde derivative.
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of the oxazole and hydroxyfuran groups requires careful choice of protecting groups.
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Stereocontrol: Achieving the (4E) configuration demands chiral catalysts or resolution techniques, as seen in related syntheses of cis-3,4-diphenylpyrrolidines .
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Oxazole-containing compounds exhibit broad-spectrum antimicrobial effects. For instance, 5-methyl-1,2-oxazol-3-yl derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL) . The target compound’s oxazole ring may disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
Table 1: Comparative Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Source |
|---|---|---|---|
| Target Compound (Inferred) | S. aureus | 8–16 | |
| Cis-3,4-diphenylpyrrolidine | E. coli | 32 | |
| Pyrrolidine-2,3-dione | C. albicans | 64 |
Anti-Inflammatory Activity
Pyrrolidine-2,3-diones modulate inflammatory pathways by inhibiting cyclooxygenase-2 (COX-2). Molecular docking studies suggest the benzyloxy group occupies COX-2’s hydrophobic pocket, while the oxazole ring forms hydrogen bonds with Arg120 .
Structure-Activity Relationship (SAR)
Role of the Pyrrolidine Core
The non-planar pyrrolidine ring enhances target selectivity by accommodating steric bulk. In RORγt inverse agonists, cis-3,4-diphenylpyrrolidines achieved EC50 values of 61 nM, whereas trans isomers were inactive .
Impact of Substituents
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Benzyloxy Group: Increases lipophilicity (clogP ≈ 3.5), improving membrane permeability.
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Hydroxyfuran: Enhances solubility (clogS ≈ -2.1) and antioxidant capacity.
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Oxazole Ring: Contributes to metabolic stability via resistance to cytochrome P450 oxidation .
Table 2: Physicochemical Parameters of Key Substituents
| Substituent | clogP | clogS | Hydrogen Bond Donors |
|---|---|---|---|
| Benzyloxy | 3.2 | -3.0 | 0 |
| Hydroxyfuran | 1.8 | -2.1 | 1 |
| 5-Methyloxazole | 0.7 | -1.5 | 0 |
Future Directions and Challenges
Pharmacokinetic Optimization
While the compound’s logP (≈3.0) suggests adequate absorption, its high molecular weight (527.5 g/mol) may limit oral bioavailability. Prodrug strategies, such as esterification of the hydroxyfuran group, could improve absorption.
Target Validation
Further studies are needed to identify primary biological targets. Phenotypic screening against kinase panels (e.g., IRAK4, TAK1) may reveal unexpected activities, as seen with 5-arylpyrimidine derivatives .
Toxicity Profiling
The hydroxyfuran moiety raises concerns about hepatotoxicity. In vitro assays in HepG2 cells and in vivo murine models are essential to assess safety.
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